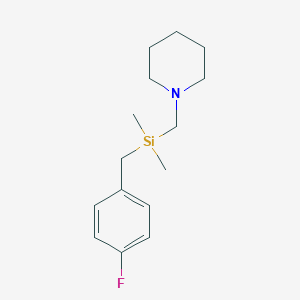![molecular formula C8H18N2O2 B129636 [(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine CAS No. 146092-08-2](/img/structure/B129636.png)
[(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. DMXAA is a member of the family of compounds known as vascular disrupting agents (VDAs), which have been shown to selectively target and destroy the blood vessels that supply tumors with nutrients and oxygen.
Mecanismo De Acción
DMXAA exerts its anticancer effects by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of tumor blood vessels. DMXAA has also been shown to activate a signaling pathway known as the cGAS-STING pathway, which plays a key role in the immune response to cancer.
Biochemical and Physiological Effects
DMXAA has been shown to induce the production of cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), which play a key role in the immune response to cancer. DMXAA has also been shown to increase the levels of reactive oxygen species (ROS) in tumor cells, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMXAA as a research tool is its ability to selectively target and destroy tumor blood vessels, making it a useful tool for studying the role of angiogenesis in cancer. However, DMXAA has also been shown to have off-target effects, including the induction of cytokine production and the activation of the cGAS-STING pathway, which may complicate its use as a research tool.
Direcciones Futuras
Future research on DMXAA is likely to focus on its potential applications in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to elucidate the mechanisms underlying DMXAA's anticancer effects, including its effects on the immune system and the cGAS-STING pathway. Finally, the development of new [(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine with improved efficacy and safety profiles may lead to the discovery of new anticancer agents.
Métodos De Síntesis
The synthesis of DMXAA involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with isobutyraldehyde to form the intermediate 5,6-dicyano-2,3-dimethoxy-1,4-benzoquinone (DDQO). DDQO is then reacted with ethylene glycol to form the final product, DMXAA.
Aplicaciones Científicas De Investigación
DMXAA has been extensively studied for its potential applications in cancer treatment. In preclinical studies, DMXAA has been shown to selectively target and destroy the blood vessels that supply tumors with nutrients and oxygen, leading to tumor cell death. DMXAA has also been shown to enhance the efficacy of chemotherapy and radiation therapy in animal models.
Propiedades
Número CAS |
146092-08-2 |
|---|---|
Nombre del producto |
[(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine |
Fórmula molecular |
C8H18N2O2 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
[(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine |
InChI |
InChI=1S/C8H18N2O2/c1-5(2)8-11-6(3-9)7(4-10)12-8/h5-8H,3-4,9-10H2,1-2H3/t6-,7-/m0/s1 |
Clave InChI |
UUOFRXDFODYHPC-BQBZGAKWSA-N |
SMILES isomérico |
CC(C)C1O[C@H]([C@@H](O1)CN)CN |
SMILES |
CC(C)C1OC(C(O1)CN)CN |
SMILES canónico |
CC(C)C1OC(C(O1)CN)CN |
Pictogramas |
Corrosive; Irritant |
Sinónimos |
1,3-Dioxolane-4,5-dimethanamine,2-(1-methylethyl)-,[4S-(2alpha,4alpha,5bta)]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2,6-Diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B129553.png)
![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid](/img/structure/B129554.png)
![1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione](/img/structure/B129559.png)
![3,6-diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile](/img/structure/B129560.png)







![5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one](/img/structure/B129601.png)

